Home > Products > Screening Compounds P114515 > 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide -

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide

Catalog Number: EVT-6215470
CAS Number:
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AH11110A

  • Compound Description: 1-[biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol (AH11110A) is studied as a potential alpha(1B)-adrenoceptor selective drug. Research has shown that it does not demonstrate the expected selectivity in functional studies. []
  • Relevance: While not directly similar in structure, AH11110A's study alongside subtype-discriminating antagonists provides context for the potential pharmacological activity of compounds containing similar structural motifs to 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide. Both AH11110A and the target compound share features like aromatic rings and a nitrogen-containing heterocycle, which are common in molecules interacting with biological targets. []

N-[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide (Rec 15/2739)

  • Compound Description: This compound is confirmed as selective for alpha(1A)-adrenoceptors. []
  • Relevance: Like AH11110A, Rec 15/2739's confirmation as an alpha(1A)-adrenoceptor-selective agent provides context for potential pharmacological activity in structurally-related compounds, such as 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide. Similarities in their structures, such as aromatic rings and nitrogen-containing heterocycles, are frequently observed in molecules that exhibit biological activity. []

(+/-)-1,3,5-trimethyl-6-[[3-[4-((2,3-dihydro-2-hydroxymethyl)-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]amino]-2,4(1H,3H)-pyrimidinedione (B8805-033)

  • Compound Description: B8805-033 is confirmed as selective for alpha(1A)-adrenoceptors. []
  • Relevance: This compound is particularly interesting as it shares the 2,3-dihydro-1,4-benzodioxin moiety with 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide. This structural similarity suggests potential for overlapping pharmacological activity. B8805-033's selectivity for the alpha(1A)-adrenoceptor provides a starting point for investigating the target compound's receptor binding profile. []

8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378)

  • Compound Description: This compound is a selective antagonist for alpha(1D)-adrenoceptors. []
  • Relevance: The inclusion of BMY 7378, alongside other subtype-selective antagonists, offers insights into the structural features that govern selectivity towards specific alpha-adrenoceptor subtypes. This information is valuable when considering potential interactions of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide with these receptors. Although structurally distinct from the target compound, understanding the SAR (Structure-Activity Relationship) around these antagonists can help predict potential off-target effects or guide further structural modifications. []

8-[2-(1,4-benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione (MDL 73005EF)

  • Compound Description: MDL 73005EF is identified as a selective antagonist for alpha(1D)-adrenoceptors. []
  • Relevance: Similar to BMY 7378, this compound contributes to understanding the structural determinants of alpha(1D)-adrenoceptor selectivity. Comparing its structure to that of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide can be helpful in predicting potential interactions with adrenoceptors and for guiding further structural modifications to enhance or diminish such interactions. []

Cystazosin

  • Compound Description: This compound is a known antagonist with selectivity for alpha(1D)-adrenoceptors. []
  • Relevance: Cystazosin, being a well-known alpha(1D)-adrenoceptor antagonist, reinforces the significance of this receptor subtype in the context of the research discussed. Though structurally different from 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide, its presence highlights the potential relevance of alpha(1D)-adrenoceptor interactions for the target compound and structurally similar molecules. []

Spiperone

  • Compound Description: Spiperone shows weak selectivity for alpha(1B)-adrenoceptors over alpha(1A)-adrenoceptors. []
  • Relevance: The weak selectivity of spiperone for the alpha(1B)-adrenoceptor subtype is noteworthy as it highlights the challenges in designing highly selective ligands for alpha-adrenoceptor subtypes. This information is pertinent when considering the structure and potential activity profile of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide, particularly if it exhibits interactions with the alpha-adrenoceptor system. []

Properties

Product Name

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H20N4O3S/c1-10(2)17-14(21)9-24-16-19-18-15(20(16)3)11-4-5-12-13(8-11)23-7-6-22-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,21)

InChI Key

PAVNRXZNFSKYOI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.